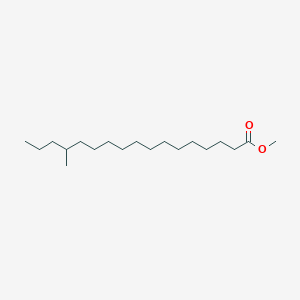

Methyl 14-methylhexadecanoate

Description

Properties

IUPAC Name |

methyl 14-methylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAFVSVYRSUDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016325 | |

| Record name | Methyl 14-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-49-5 | |

| Record name | Methyl 14-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of methyl 14-methylhexadecanoate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 14-methylhexadecanoate is a branched-chain fatty acid methyl ester with emerging interest in various scientific fields, from biofuel development to pharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and potential biological significance. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role as a signaling molecule. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound, also known as methyl anteiso-heptadecanoate, is a saturated fatty acid methyl ester. Its core structure consists of a sixteen-carbon chain with a methyl group at the fourteenth carbon and a methyl ester at the carboxyl end.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 284.48 g/mol | --INVALID-LINK-- |

| CAS Number | 2490-49-5 | --INVALID-LINK-- |

| Boiling Point | 156.5 °C at 1.95 Torr | ChemicalBook |

| Density | 0.863 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in DMF (~20 mg/ml), DMSO (~20 mg/ml), and Ethanol (~20 mg/ml). | ChemicalBook |

| Appearance | Liquid | CD Biosynsis |

| Storage Temperature | -20°C | ChemicalBook |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available in the NIST WebBook. The fragmentation pattern is characteristic of a fatty acid methyl ester.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum is available and can be accessed through PubChem, which links to the SpectraBase entry. Key absorptions are expected for C-H stretching, C=O stretching of the ester, and C-O stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A singlet for the methyl ester protons, signals for the methylene (B1212753) protons of the long aliphatic chain, a multiplet for the methine proton at C-14, and signals for the terminal methyl groups.

-

¹³C NMR: A signal for the carbonyl carbon of the ester, a signal for the methoxy (B1213986) carbon, multiple signals for the methylene carbons in the aliphatic chain, a signal for the methine carbon at C-14, and signals for the methyl carbons.

Experimental Protocols

Synthesis: Esterification of 14-Methylhexadecanoic Acid

This compound is typically synthesized by the esterification of its corresponding carboxylic acid, 14-methylhexadecanoic acid.

Principle: The carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Detailed Protocol (Acid-Catalyzed Esterification):

-

Dissolution: Dissolve 100 mg of 14-methylhexadecanoic acid in 2 mL of anhydrous methanol in a clean, dry reaction vial.

-

Catalyst Addition: Carefully add 0.1 mL of concentrated sulfuric acid to the solution.

-

Reaction: Cap the vial tightly and heat the mixture at 60-70°C for 2 hours with stirring.

-

Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

-

Extraction: Add 5 mL of n-hexane and 5 mL of deionized water to the vial. Vortex thoroughly and allow the layers to separate.

-

Isolation: Carefully collect the upper hexane (B92381) layer containing the methyl ester using a pipette.

-

Washing: Wash the hexane layer with 5 mL of deionized water twice to remove any remaining impurities.

-

Drying: Dry the hexane layer over anhydrous sodium sulfate (B86663).

-

Solvent Evaporation: Filter off the sodium sulfate and evaporate the hexane under a gentle stream of nitrogen to obtain the pure this compound.

-

Verification: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Caption: Workflow for the synthesis of this compound.

Analysis: Gas Chromatography (GC)

Gas chromatography is the standard method for the analysis and quantification of fatty acid methyl esters.

Principle: The volatile methyl ester is vaporized and separated from other components in a mixture based on its partitioning between a stationary phase in a capillary column and a mobile gas phase.

Detailed Protocol for GC Analysis:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane or isooctane) at a concentration of approximately 1 mg/mL. An internal standard can be added for quantitative analysis.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., a wax-type column like Carbowax) is suitable for separating fatty acid methyl esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: Increase to 240°C at a rate of 4°C/minute.

-

Final hold: Hold at 240°C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to a standard. Quantify the amount based on the peak area relative to the internal standard.

Caption: General workflow for the analysis of this compound by GC.

Biological Activity and Signaling Pathways

This compound belongs to the class of branched-chain fatty acids (BCFAs), which are increasingly recognized for their biological activities. BCFAs are found in various natural sources, including bacteria, plants, and ruminant-derived food products.

Potential Biological Roles

Research on BCFAs and their esters suggests potential roles in:

-

Anti-inflammatory effects: Some branched-chain fatty acids have been shown to possess anti-inflammatory properties.

-

Metabolic regulation: BCFAs may influence glucose and lipid metabolism, with some studies indicating anti-diabetic effects.

-

Cell membrane fluidity: As components of cell membranes, BCFAs can modulate membrane fluidity and function.

Signaling Pathways

Long-chain fatty acids, including branched-chain variants, can act as signaling molecules by activating G-protein-coupled receptors (GPCRs). One of the key receptors in this context is GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).

GPR40 Signaling Pathway:

Activation of GPR40 by a fatty acid ligand, such as 14-methylhexadecanoic acid (the parent acid of the methyl ester), in pancreatic β-cells is known to potentiate glucose-stimulated insulin (B600854) secretion. The signaling cascade is believed to proceed as follows:

-

Ligand Binding: The fatty acid binds to and activates the GPR40 receptor on the cell surface.

-

G-protein Activation: GPR40 is coupled to a Gq/11 G-protein. Ligand binding leads to the dissociation of the Gαq subunit.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Insulin Exocytosis: The increase in intracellular Ca²⁺ concentration is a key trigger for the fusion of insulin-containing vesicles with the plasma membrane, resulting in insulin secretion.

Caption: GPR40 signaling cascade initiated by a long-chain fatty acid.

Conclusion

This compound is a compound with well-defined physical and chemical properties that can be reliably synthesized and analyzed using standard laboratory protocols. Its identity as a branched-chain fatty acid methyl ester places it in a class of molecules with interesting and potentially beneficial biological activities, particularly in the realm of metabolic regulation and inflammation. The GPR40 signaling pathway provides a plausible mechanism for its action as a signaling molecule. Further research into the specific biological effects of this compound is warranted to fully elucidate its therapeutic and industrial potential.

The Natural Occurrence of Anteiso-C17:0 Fatty Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteiso-heptadecanoic acid (anteiso-C17:0), a branched-chain fatty acid (BCFA), is a significant component of the lipid membranes of numerous bacterial species and is found in various natural environments and food sources. Its methyl ester derivative, anteiso-C17:0 fatty acid methyl ester (FAME), is the common analyte for its identification and quantification. This technical guide provides a comprehensive overview of the natural occurrence of anteiso-C17:0 FAME, detailing its presence in bacteria, marine organisms, ruminant products, and environmental matrices. The guide includes detailed experimental protocols for its extraction, derivatization, and analysis, with a focus on gas chromatography-mass spectrometry (GC-MS) techniques for isomeric differentiation. Furthermore, it outlines the biosynthetic pathway of anteiso-fatty acids in bacteria and illustrates the impact of these branched structures on cell membrane fluidity. This document is intended to be a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction

Anteiso-C17:0, systematically named 14-methylhexadecanoic acid, is a saturated fatty acid characterized by a methyl group on the antepenultimate carbon atom of the acyl chain. This anteiso-branching imparts unique physicochemical properties compared to its straight-chain and iso-branched counterparts. In nature, fatty acids are typically analyzed as their more volatile fatty acid methyl esters (FAMEs) via gas chromatography.

The presence and relative abundance of anteiso-C17:0 FAME can serve as a valuable biomarker for specific bacterial populations in complex environmental and biological samples. Its role in modulating membrane fluidity is crucial for the survival of bacteria in diverse and extreme environments. For drug development professionals, understanding the unique fatty acid compositions of pathogenic bacteria can open avenues for novel antimicrobial strategies. This guide synthesizes the current knowledge on the natural occurrence of anteiso-C17:0 FAME and provides the technical details necessary for its study.

Natural Occurrence of Anteiso-C17:0

The distribution of anteiso-C17:0 is widespread, with its primary origins being bacterial. Its presence in higher organisms and the environment is often linked to microbial activity.

Bacteria

Anteiso-C17:0 is a characteristic component of the cell membranes of many Gram-positive bacteria, particularly within the phylum Firmicutes. It is also found in some Actinobacteria and Proteobacteria.

-

Firmicutes: Species within the genus Bacillus are well-known to produce significant amounts of branched-chain fatty acids, including anteiso-C17:0.[1][2] In many Bacillus species, anteiso-C15:0 and anteiso-C17:0 are among the most abundant fatty acids.[2] For instance, in Listeria monocytogenes, anteiso-C15:0 and anteiso-C17:0 are major fatty acids, and their proportions increase at lower growth temperatures to maintain membrane fluidity.[3] Spirochaeta stenostrepta also has a fatty acid profile where iso- and anteiso-C15:0 and C17:0 represent a significant portion of the total fatty acids.[4]

-

Actinobacteria: Members of this phylum also synthesize anteiso-C17:0. For example, strains of Streptomyces isolated from marine environments have been shown to contain anteiso-C17:0 as a major cellular fatty acid.[5][6]

-

Proteobacteria: While less common as a dominant fatty acid compared to Gram-positive bacteria, some species within this phylum also contain anteiso-C17:0.

Table 1: Quantitative Occurrence of Anteiso-C17:0 in Selected Bacteria

| Bacterial Species/Group | Phylum | Percentage of Total Fatty Acids (%) | Reference(s) |

| Bacillus spp. (general) | Firmicutes | Major component (part of >60% branched-chain fatty acids) | [1] |

| Listeria monocytogenes | Firmicutes | Major fatty acid, increases at lower temperatures | [3] |

| Spirochaeta stenostrepta | Spirochaetes | Component of 66% total iso/anteiso C15/C17 fatty acids | [4] |

| Streptomyces spp. | Actinobacteria | 6.98 - 11.39 | [6] |

| Gram-positive bacteria (general soil) | - | Biomarker for this group | [7] |

Ruminant Products (Meat and Dairy)

Ruminant fats, found in meat and dairy products, are a significant dietary source of odd- and branched-chain fatty acids.[8] The presence of anteiso-C17:0 in these products is a direct result of the microbial fermentation in the rumen. Rumen bacteria synthesize BCFAs, which are then absorbed by the animal and incorporated into its tissues and milk.[8][9] The BCFA composition in milk fat is approximately 1.7-3.4% for cows, with anteiso-C17:0 being one of the most abundant.[8][10]

Table 2: Quantitative Occurrence of Anteiso-C17:0 in Ruminant Products

| Product | Organism | Percentage of Total Fatty Acids (%) | Reference(s) |

| Cow's Milk Fat | Bos taurus | Abundant BCFA | [10] |

| Lamb Meat | Ovis aries | Present | [11] |

| Beef | Bos taurus | Present | [12] |

Marine Organisms

The fatty acid profiles of many marine organisms, particularly invertebrates like sponges, often reflect the composition of their symbiotic microbial communities. Therefore, anteiso-C17:0 can be detected in these organisms. Studies on marine sponges have identified iso- and anteiso-C14 to C18 fatty acids.[13] The presence of these BCFAs is considered a marker for bacterial input in marine food webs.[13]

Table 3: Quantitative Occurrence of Anteiso-C17:0 in Marine Organisms

| Organism/Environment | Description | Percentage of Total Fatty Acids (%) | Reference(s) |

| Marine Sponges (general) | Demospongiae | Detected | [13] |

| Siphonodictyon coralliphagum | Marine Sponge | Detected | [14] |

| Marine Sediment | Benthic communities | Biomarker for bacterial presence | [15] |

Plants and Soil

The occurrence of anteiso-C17:0 in plants is less common and generally found in lower concentrations compared to bacteria. It can be a component of plant waxes.[1][16] In soil, the presence of anteiso-C17:0 is primarily due to the soil microbial community.[7][17] Phospholipid fatty acid (PLFA) analysis of soil often uses anteiso-C17:0 as a biomarker for Gram-positive bacteria.[7]

Table 4: Occurrence of Anteiso-C17:0 in Environmental Samples

| Sample Type | Description | Significance | Reference(s) |

| Soil | Microbial communities | Biomarker for Gram-positive bacteria | [7][17] |

| Plant Waxes | Cuticular lipids | Minor component | [1][16][18] |

Biosynthesis and Biological Role

Biosynthesis of Anteiso-Fatty Acids

The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid precursor, typically isoleucine. The pathway diverges from straight-chain fatty acid synthesis at the initial priming step.

The branched-chain α-keto acid derived from isoleucine is decarboxylated to form 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FAS) system.[15][19] The subsequent elongation cycles proceed by the addition of two-carbon units from malonyl-ACP, leading to the formation of odd-numbered anteiso-fatty acids.[15]

Role in Membrane Fluidity

Branched-chain fatty acids, including anteiso-C17:0, play a crucial role in regulating the fluidity of bacterial cell membranes. The methyl branch disrupts the tight packing of the acyl chains that is characteristic of membranes composed solely of straight-chain fatty acids. This disruption lowers the melting temperature of the membrane, thereby increasing its fluidity.[20] Anteiso-fatty acids are more effective at increasing membrane fluidity than their iso-branched counterparts due to the placement of the methyl group closer to the center of the acyl chain.[20] This adaptation is particularly important for bacteria that live in cold environments, as it allows them to maintain a functional, fluid membrane state at low temperatures.[3]

Experimental Protocols

The analysis of anteiso-C17:0 FAME involves three main stages: lipid extraction from the sample matrix, derivatization of fatty acids to FAMEs, and analysis by gas chromatography.

Experimental Workflow

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from wet biomass like bacterial pellets.

-

Homogenization: Homogenize the sample (e.g., 1 g) in a single-phase solvent system of chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8 v/v/v), which will separate into two phases.

-

Lipid Recovery: The lower chloroform phase, containing the lipids, is carefully collected.

-

Washing: The chloroform phase is washed with a fresh upper phase (methanol:water) to remove non-lipid contaminants.

-

Solvent Evaporation: The solvent from the purified lipid extract is evaporated under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Derivatization

This procedure converts the extracted fatty acids into their corresponding methyl esters for GC analysis.

-

Saponification: The dried lipid extract is saponified by heating with a methanolic solution of sodium hydroxide (B78521) (e.g., 0.5 M NaOH in methanol) to release the fatty acids from glycerolipids.

-

Methylation: The saponified sample is then methylated by adding an acidic catalyst, such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl, and heating. This reaction converts the free fatty acids to FAMEs.

-

Extraction: The FAMEs are extracted from the reaction mixture into an organic solvent, typically hexane (B92381).

-

Washing and Drying: The hexane layer is washed with water to remove residual catalyst and methanol, and then dried over anhydrous sodium sulfate.

-

Sample Preparation for GC: The final hexane solution containing the FAMEs is concentrated and transferred to a GC vial for analysis.

GC-MS Analysis for Isomer Differentiation

Gas chromatography coupled with mass spectrometry is the preferred method for the identification and quantification of anteiso-C17:0 FAME, as it allows for its differentiation from other C17:0 isomers.

-

Gas Chromatography (GC):

-

Column: A polar capillary column (e.g., a cyanopropyl-substituted column like CP-Sil 88 or a polyethylene (B3416737) glycol-based column like FAMEWAX) is recommended for the separation of FAME isomers.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to elute the FAMEs based on their boiling points and polarity. The elution order on polar columns is typically branched-chain FAMEs before their straight-chain counterparts.

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Analysis Mode: Full scan mode is used for identification by comparing the fragmentation pattern to a spectral library. For quantification and enhanced sensitivity, Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed.

-

Isomer Identification: The mass spectrum of anteiso-C17:0 FAME, while similar to its iso- and straight-chain isomers, can be distinguished by characteristic fragment ions, especially in MS/MS analysis. Upon collisional dissociation of the molecular ion (m/z 284), anteiso-C17:0 FAME yields two major fragment ions at m/z 227 (loss of a C₄H₉ radical) and m/z 255 (loss of a C₂H₅ radical), corresponding to cleavage on either side of the methyl branch.[21][22] In contrast, iso-C17:0 FAME shows a characteristic loss of an isopropyl group (m/z 241).[21][22]

-

-

Quantification:

-

Internal Standard: For accurate quantification, a non-naturally occurring fatty acid, such as heptadecanoic acid (C17:0) if not present in the sample, or an odd-chain fatty acid not expected in the sample (e.g., C19:0 or C21:0), is added at the beginning of the extraction process.

-

Calibration: A calibration curve is generated using a certified FAME standard mixture containing a known concentration of anteiso-C17:0.

-

Conclusion

Anteiso-C17:0 fatty acid methyl ester is a naturally occurring branched-chain fatty acid of significant interest in microbiology, food science, and potentially in drug development. Its prevalence in bacteria makes it a useful biomarker, and its role in maintaining membrane fluidity highlights a key bacterial adaptation mechanism. The detailed protocols and analytical methods provided in this guide offer a framework for researchers to accurately identify and quantify anteiso-C17:0 FAME in a variety of sample matrices. Further research into the biological activities of anteiso-C17:0 and other BCFAs may reveal novel therapeutic applications.

References

- 1. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid Composition of Spirochaeta stenostrepta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Nutritional Factors on Fat Content, Fatty Acid Composition, and Sensorial Properties of Meat and Milk from Domesticated Ruminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grazingguide.net [grazingguide.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [t-stor.teagasc.ie]

- 13. Lipids of Prokaryotic Origin at the Base of Marine Food Webs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cn.aminer.org [cn.aminer.org]

- 16. Waxes | Cyberlipid [cyberlipid.gerli.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS [scioninstruments.com]

- 21. academic.oup.com [academic.oup.com]

- 22. ijast.thebrpi.org [ijast.thebrpi.org]

The Pivotal Role of Methyl 14-Methylhexadecanoate in Bacterial Physiology and Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are fundamental components of the cell membranes of numerous bacterial species, playing a critical role in maintaining membrane fluidity and integrity. Methyl 14-methylhexadecanoate, the methyl ester of anteiso-heptadecanoic acid (anteiso-C17:0), is a derivative of a key BCFA. While the fatty acid form is integral to membrane structure and adaptation to environmental stressors, its methyl ester is primarily encountered as an analytical derivative for gas chromatography. However, emerging research indicates that fatty acid methyl esters (FAMEs) can possess biological activities, including roles in bacterial communication and inhibition. This technical guide provides an in-depth exploration of the biological significance of 14-methylhexadecanoate in bacteria, presenting quantitative data on its prevalence, detailed experimental protocols for its analysis, and visualizations of the key biochemical pathways in which its precursor is involved.

Core Biological Functions of 14-Methylhexadecanoate in Bacteria

The biological significance of this compound is intrinsically linked to its parent fatty acid, 14-methylhexadecanoic acid (anteiso-C17:0). This anteiso-BCFA is a major constituent of the membrane lipids in many bacteria, particularly Gram-positive species.[1][2] Its primary functions are centered on the regulation of cell membrane fluidity, which is essential for numerous cellular processes.

-

Membrane Fluidity and Environmental Adaptation: The methyl branch in anteiso-fatty acids disrupts the tight packing of the acyl chains in the cell membrane, thereby lowering the melting point and increasing membrane fluidity.[3][4] This is a crucial adaptation mechanism for bacteria to survive in diverse and fluctuating environments.

-

Temperature Stress: In response to cold shock, many bacteria increase the proportion of anteiso-fatty acids, such as anteiso-C17:0, in their membranes.[3][4] This helps to counteract the membrane-rigidifying effects of low temperatures, ensuring the proper function of membrane-bound proteins and transport systems.

-

pH Stress: Alterations in the ratio of iso- to anteiso-branched-chain fatty acids have been observed in bacteria like Listeria monocytogenes in response to acidic or alkaline conditions, suggesting a role in maintaining membrane integrity under pH stress.[5]

-

-

Role in Pathogenesis and Virulence: The composition of membrane fatty acids, including anteiso-C17:0, can influence the virulence of pathogenic bacteria. For instance, in Listeria monocytogenes, mutants deficient in branched-chain fatty acids show impaired growth at low temperatures and reduced virulence.[3]

-

Precursor for Signaling Molecules: Branched-chain fatty acids serve as precursors for the biosynthesis of certain signaling molecules involved in bacterial communication. A notable example is the Diffusible Signal Factor (DSF) family of quorum-sensing signals in Xanthomonas campestris. The biosynthesis of these signals is linked to the branched-chain fatty acid synthesis pathway.[6]

While 14-methylhexadecanoic acid is integrated into membrane phospholipids, its methyl ester, this compound, is not considered a primary structural component. It is most commonly formed for analytical purposes through a process called transesterification, which converts fatty acids into more volatile FAMEs for gas chromatography analysis.[7][8] However, some studies have shown that exogenously supplied FAMEs can exhibit biological activities, such as antibacterial and anti-biofilm effects, suggesting a potential, though less defined, role in inter-species competition.[9][10]

Quantitative Analysis of 14-Methylhexadecanoate and Other BCFAs in Bacteria

The relative abundance of anteiso-C17:0 and other BCFAs can vary significantly between bacterial species and in response to environmental conditions. The following tables summarize quantitative data from the literature.

| Bacterial Species | Growth Temperature (°C) | anteiso-C15:0 (%) | iso-C15:0 (%) | iso-C16:0 (%) | anteiso-C17:0 (%) | iso-C17:0 (%) | Reference |

| Listeria monocytogenes 10403S | 37 | 42.1 ± 0.4 | 11.2 ± 0.2 | 4.0 ± 0.1 | 24.3 ± 0.2 | 11.1 ± 0.1 | [11] |

| Listeria monocytogenes 10403S | 5 | 70.2 ± 0.2 | 4.3 ± 0.1 | 1.9 ± 0.0 | 10.3 ± 0.1 | 3.3 ± 0.1 | [11] |

| Bacillus subtilis | 37 | 35.8 | 32.2 | 6.5 | 10.4 | 10.1 | [2] |

| Bacillus cereus | 30 | 11.9 | 33.4 | 10.1 | 5.2 | 11.2 | [2] |

Table 1: Fatty Acid Composition of Listeria monocytogenes and Bacillus species at Different Temperatures.

| Bacterial Species | Growth pH | anteiso-C15:0 (%) | iso-C15:0 (%) | anteiso-C17:0 (%) | iso-C17:0 (%) | Straight-Chain FAs (%) | Reference |

| Listeria monocytogenes 10403S | 7.0 | 41.8 | 12.3 | 24.1 | 11.8 | 10.0 | [5] |

| Listeria monocytogenes 10403S | 5.5 | 34.2 | 13.9 | 19.9 | 11.9 | 20.1 | [5] |

| Listeria monocytogenes 10403S | 8.5 | 49.2 | 10.1 | 22.8 | 9.9 | 8.0 | [5] |

Table 2: Influence of pH on the Fatty Acid Composition of Listeria monocytogenes.

Experimental Protocols

The analysis of bacterial fatty acids typically involves three main stages: extraction of total lipids from bacterial cells, derivatization of fatty acids to their methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol for Extraction and Methylation of Bacterial Fatty Acids

This protocol is adapted from methodologies used for FAME analysis.[7][12]

Materials and Reagents:

-

Bacterial cell culture

-

Reagent 1 (Saponification): 45 g NaOH, 150 mL methanol (B129727), 150 mL distilled water

-

Reagent 2 (Methylation): 325 mL 6.0 N HCl, 275 mL methanol

-

Reagent 3 (Extraction): 200 mL hexane, 200 mL methyl tert-butyl ether

-

Reagent 4 (Base Wash): 10.8 g NaOH in 900 mL distilled water

-

Glass tubes with Teflon-lined caps

-

Water bath

-

Clinical rotator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Harvesting Cells: Using a sterile loop, harvest approximately 40 mg of bacterial cells from a culture plate (typically from the third quadrant of a streak plate to ensure standardized growth phase). Place the cells in a clean glass tube.

-

Saponification: Add 1.0 mL of Reagent 1 to the tube. Seal the tube tightly and vortex briefly. Heat in a boiling water bath (100°C) for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes. This step hydrolyzes the lipids to release fatty acids as sodium salts.

-

Methylation: Cool the tube to room temperature and add 2.0 mL of Reagent 2. Seal and vortex briefly. Heat at 80°C for 10 minutes. This acidic methanol solution protonates the fatty acids and catalyzes their methylation.

-

Extraction: Cool the tube and add 1.25 mL of Reagent 3. Seal and gently mix on a clinical rotator for 10 minutes. This partitions the non-polar FAMEs into the organic phase.

-

Phase Separation and Wash: Centrifuge the tube briefly to separate the phases. Remove the lower aqueous phase and discard. Add 3.0 mL of Reagent 4 to the organic phase, seal, and mix for 5 minutes. This wash removes residual acidic reagents.

-

Sample Collection: After phase separation, transfer the upper organic phase containing the FAMEs to a clean GC vial for analysis.

GC-MS Analysis of FAMEs

Typical GC-MS Parameters:

-

GC System: Agilent 8890 GC or similar

-

Column: A non-polar capillary column such as an Equity-1 (15 m x 0.10 mm I.D., 0.10 µm) or a polar column like a CP-Sil 88 for FAME (50 m x 0.25 mm I.D., 0.20 µm) depending on the separation requirements.[13][14]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 170°C

-

Ramp: 5°C/min to 270°C

-

Hold: 2 minutes at 270°C[7]

-

-

Detector: Mass Spectrometer or Flame Ionization Detector (FID) at 280-300°C.

-

Identification: FAMEs are identified by comparing their retention times to those of known standards (e.g., Bacterial Acid Methyl Ester Mix) and their mass spectra to libraries such as NIST.

Visualization of Relevant Pathways

Biosynthesis of Anteiso-C17:0 Fatty Acid

The synthesis of anteiso-branched-chain fatty acids begins with branched-chain amino acids. For anteiso-C17:0, the precursor is isoleucine. The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS II) system.

Caption: Biosynthesis pathway of anteiso-C17:0 from isoleucine.

Experimental Workflow for FAME Analysis

The following diagram illustrates the key steps in the experimental workflow for the analysis of bacterial fatty acid methyl esters.

Caption: Experimental workflow for bacterial FAME analysis.

DSF Quorum Sensing Pathway in Xanthomonas campestris

This signaling pathway regulates virulence factors and is dependent on precursors from the fatty acid biosynthesis pathway.

Caption: DSF quorum sensing pathway in Xanthomonas campestris.

Conclusion

This compound, as a derivative of a prominent anteiso-branched-chain fatty acid, represents a key area of study in bacterial lipidomics. The parent fatty acid, anteiso-C17:0, is a vital component for maintaining membrane fluidity and enabling bacteria to adapt to a wide range of environmental conditions. Its synthesis is intricately linked to the cell's metabolic state, and its presence can influence bacterial virulence. Furthermore, the precursors of these fatty acids are channeled into important cell-cell signaling pathways, such as the DSF quorum-sensing system. While the methyl ester form is primarily an analytical tool, the potential for FAMEs to act as intercellular signaling or inhibitory molecules presents an exciting avenue for future research. A thorough understanding of the biosynthesis, regulation, and function of these molecules is critical for the development of novel antimicrobial strategies and for harnessing the taxonomic information they provide. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in these pursuits.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. Role of fatty acids in Bacillus environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. mdpi.com [mdpi.com]

- 9. Fatty Acid Methyl Esters From the Coral-Associated Bacterium Pseudomonas aeruginosa Inhibit Virulence and Biofilm Phenotypes in Multidrug Resistant Staphylococcus aureus: An in vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to Methyl 14-methylhexadecanoate and its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 14-methylhexadecanoate, a branched-chain fatty acid methyl ester. The document covers its various synonyms found in scientific literature, its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its synthesis, extraction, and analysis.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific and commercial literature. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in research.

Table 1: Synonyms and Identifiers for this compound

| Type | Name/Identifier | Source |

| IUPAC Name | This compound | [1] |

| Systematic Name | Hexadecanoic acid, 14-methyl-, methyl ester | [1][2] |

| Common Synonyms | Methyl 14-methylpalmitate | |

| 14-Methylpalmitic acid methyl ester | ||

| Anteiso-heptadecanoic acid methyl ester | ||

| Anteiso C17 methyl ester | ||

| Methyl isostearate (Note: Isostearate can be a mixture of branched-chain isomers) | ||

| CAS Number | 2490-49-5 | [1][2] |

| PubChem CID | 520159 | [1] |

| Molecular Formula | C18H36O2 | [1][2] |

| Molecular Weight | 284.48 g/mol | [1][2] |

| InChIKey | AOAFVSVYRSUDBN-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Liquid | [3] |

| Boiling Point | 156.5 °C at 1.95 Torr | |

| Density (predicted) | 0.863 ± 0.06 g/cm³ | |

| Solubility | Soluble in DMF, DMSO, and Ethanol (20 mg/ml) | |

| Storage Temperature | -20°C | |

| Kovats Retention Index (non-polar column) | 1985, 1983 | [1][4] |

Biological Context and Signaling Pathways

This compound is the methyl ester of 14-methylhexadecanoic acid, an anteiso-branched-chain fatty acid. These types of fatty acids are significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity, especially at low temperatures. In mammals, branched-chain fatty acids are obtained through the diet, particularly from ruminant products, and have been shown to possess biological activity.

One of the key signaling pathways influenced by branched-chain fatty acids is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

Biosynthesis of the Parent Fatty Acid in Bacteria

The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid, typically isoleucine, which is converted to its corresponding α-keto acid and then to a short-chain branched acyl-CoA. This serves as a primer for the fatty acid synthase (FASII) system, which elongates the chain by adding two-carbon units from malonyl-CoA.

PPARα Signaling Pathway Activation

Branched-chain fatty acids, including those structurally similar to 14-methylhexadecanoic acid, can act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation, thereby influencing lipid homeostasis.[5][6][7][8]

Table 3: Key Downstream Target Genes of PPARα Activation

| Gene | Protein Function | Biological Outcome | Source |

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation | Increased fatty acid breakdown |

| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal fatty acid β-oxidation pathway | Increased fatty acid breakdown |

| FABP1 | Fatty Acid Binding Protein 1 | Intracellular fatty acid transport | Enhanced fatty acid uptake and trafficking |

| APOA1/APOA2 | Apolipoprotein A1/A2 | Major protein components of High-Density Lipoprotein (HDL) | Increased HDL cholesterol levels |

| LPL | Lipoprotein Lipase | Hydrolyzes triglycerides in lipoproteins | Clearance of triglycerides from the blood |

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of this compound.

Synthesis: Fischer Esterification of 14-Methylhexadecanoic Acid

This protocol is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound from its corresponding carboxylic acid.[9][10]

Materials:

-

14-methylhexadecanoic acid

-

Anhydrous methanol (B129727) (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or Boron trifluoride-methanol complex (BF₃·MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1.0 g of 14-methylhexadecanoic acid in 20 mL of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) or BF₃·MeOH to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and 30 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient if necessary.

Extraction of Fatty Acid Methyl Esters from Bacterial Cells

This protocol describes a common method for the extraction and transesterification of fatty acids from bacterial biomass.

Materials:

-

Bacterial cell pellet

-

Reagent 1: Saponification reagent (45 g NaOH, 150 mL methanol, 150 mL distilled water)

-

Reagent 2: Methylation reagent (325 mL 6.0 N HCl, 275 mL methanol)

-

Reagent 3: Extraction solvent (1:1 hexane:methyl tert-butyl ether)

-

Reagent 4: Base wash (10.8 g NaOH in 900 mL distilled water)

-

Teflon-lined screw-cap tubes

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

Harvest bacterial cells by centrifugation and transfer a known amount of the cell pellet to a screw-cap tube.

-

Saponification: Add 1.0 mL of Reagent 1 to the cell pellet. Cap tightly, vortex, and heat in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes.

-

Methylation: Cool the tubes and add 2.0 mL of Reagent 2. Cap, vortex, and heat at 80°C for 10 minutes.

-

Extraction: Cool the tubes and add 1.25 mL of Reagent 3. Cap and mix on a rotator for 10 minutes.

-

Centrifuge for 10 minutes to separate the phases.

-

Transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a clean tube.

-

Base Wash: Add 3.0 mL of Reagent 4 to the organic phase, cap, and mix for 5 minutes.

-

Centrifuge for 10 minutes to separate the phases.

-

Transfer the upper organic phase to a clean vial for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of FAMEs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms)

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Data Analysis:

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST).[2]

-

Quantification is typically performed by integrating the peak area and comparing it to an internal standard.

Table 4: Characteristic Mass Fragments for Methyl Hexadecanoate (for comparison)

| m/z | Interpretation |

| M+ (270) | Molecular ion (for the straight-chain isomer) |

| 74 | McLafferty rearrangement fragment, characteristic of methyl esters |

| 87 | Cleavage at the α-β bond |

| 143 | Cleavage at the γ-δ bond |

Note: The fragmentation pattern of this compound will be similar, with shifts in fragments due to the methyl branch.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

¹H-NMR (Proton NMR):

-

~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).

-

~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COO-).

-

~1.62 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.

-

~1.25 ppm (broad multiplet): Methylene protons of the long aliphatic chain.

-

~0.88 ppm (multiplet): Protons of the terminal methyl groups. The methyl group at the branch point and the terminal ethyl group will have distinct signals in this region.

¹³C-NMR (Carbon-13 NMR):

-

~174 ppm: Carbonyl carbon of the ester group.

-

~51.4 ppm: Carbon of the methyl ester group (-OCH₃).

-

~34 ppm: Methylene carbon alpha to the carbonyl group.

-

~22-32 ppm: Carbons of the aliphatic chain. The carbon at the branch point and the adjacent carbons will have characteristic chemical shifts.

-

~11-19 ppm: Terminal methyl carbons.

Conclusion

This technical guide provides a centralized resource for researchers working with this compound. By consolidating information on its nomenclature, properties, biological relevance, and detailed experimental protocols, this document aims to facilitate further research and development in fields where this and other branched-chain fatty acids are of interest.

References

- 1. This compound | C18H36O2 | CID 520159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexadecanoic acid, 14-methyl-, methyl ester [webbook.nist.gov]

- 3. Hexadecanoic acid, 14-methyl-, methyl ester [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. journal.uctm.edu [journal.uctm.edu]

The Role of Branched-Chain Fatty Acids in the Structure and Function of Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature fluctuations. This technical guide provides an in-depth exploration of the function of BCFAs in cell membranes, detailing their biophysical properties, their impact on membrane structure, and their influence on cellular signaling pathways. The guide also includes a compilation of quantitative data, detailed experimental protocols for studying BCFAs, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in microbiology, cell biology, and drug development.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacterial Membranes

Unlike the predominantly straight-chain fatty acids found in eukaryotic membranes, many bacteria incorporate significant proportions of branched-chain fatty acids (BCFAs) into their membrane phospholipids (B1166683). These fatty acids, characterized by one or more methyl branches along the acyl chain, are primarily of two types: iso-BCFAs, with a methyl group at the penultimate carbon, and anteiso-BCFAs, with a methyl group at the antepenultimate carbon from the methyl end.[1][2] The presence and relative abundance of these BCFAs are not arbitrary; they are critical for the adaptation and survival of bacteria in diverse and often harsh environments.

The primary function of BCFAs is to modulate the fluidity of the cell membrane.[3][4] The methyl branches disrupt the orderly packing of the fatty acid chains, creating steric hindrance that lowers the melting temperature (T_m) of the membrane.[5][6] This "fluidizing" effect is essential for maintaining the liquid-crystalline phase of the membrane at low temperatures, which is crucial for the proper function of embedded proteins and for transport processes across the membrane.[7][8] Bacteria dynamically regulate the composition of their membrane fatty acids, often increasing the proportion of anteiso-BCFAs in response to cold stress, as anteiso isomers are more effective at increasing membrane fluidity than their iso counterparts.[1][9] This process, known as homeoviscous adaptation, ensures the continued functionality of the cell membrane across a range of temperatures.[10]

Beyond their role in temperature adaptation, BCFAs are implicated in a variety of other cellular processes, including resistance to antimicrobial agents and the regulation of signaling pathways. Understanding the multifaceted functions of BCFAs is therefore of fundamental importance for bacterial physiology and has significant implications for the development of novel antimicrobial strategies.

Biophysical Properties and Quantitative Effects of BCFAs on Cell Membranes

The incorporation of BCFAs into phospholipid bilayers leads to quantifiable changes in the biophysical properties of the membrane. These changes are central to the adaptive advantages conferred by these unique fatty acids.

Impact on Membrane Fluidity and Phase Transitions

The most well-documented effect of BCFAs is the enhancement of membrane fluidity. This is a direct consequence of the disruption of acyl chain packing by the methyl branches. Quantitative data on the thermotropic properties of membranes containing BCFAs, primarily obtained through Differential Scanning Calorimetry (DSC), demonstrates their significant impact on the gel-to-liquid crystalline phase transition temperature (T_m).

| Phospholipid | Fatty Acid Composition | Main Phase Transition Temperature (T_m) (°C) | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | Di-16:0 (straight-chain) | 41.4 | [3][11] |

| Diisopalmitoylphosphatidylcholine (DIPPC) | Di-iso-16:0 (branched-chain) | 23.1 | [3] |

Table 1: Comparison of the main phase transition temperatures of a straight-chain and a branched-chain phospholipid, demonstrating the fluidizing effect of iso-branching.

Influence on Membrane Structure: Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have provided atomic-level insights into how BCFAs alter the structural parameters of the lipid bilayer. These simulations reveal that as the proportion of straight-chain fatty acids (like n16:0) increases in a membrane dominated by BCFAs, the membrane becomes thicker, more ordered, and more viscous.

| Mole Fraction of n16:0 (%) | Hydrophobic Thickness (Å) | Area per Lipid (Ų) | Deuterium Order Parameter (S_CD) of BCFA tails |

| 7.0 | 25.5 ± 0.1 | 65.1 ± 0.2 | ~0.15 |

| 14.3 | 26.2 ± 0.1 | 63.5 ± 0.2 | ~0.18 |

| 21.4 | 27.8 ± 0.1 | 60.3 ± 0.2 | ~0.25 |

| 28.6 | 28.5 ± 0.1 | 58.9 ± 0.2 | ~0.28 |

| 35.7 | 29.1 ± 0.1 | 57.6 ± 0.2 | ~0.31 |

| 42.9 | 29.6 ± 0.1 | 56.5 ± 0.2 | ~0.33 |

| 47.3 | 29.9 ± 0.1 | 55.9 ± 0.2 | ~0.34 |

Table 2: Quantitative data from atomistic simulations showing the effect of increasing the mole fraction of the straight-chain fatty acid n16:0 in a model bacterial membrane containing branched-chain lipids. Data adapted from Mostofian, B. et al. (2019). J. Phys. Chem. B.

BCFAs and Cellular Signaling

The changes in membrane fluidity and organization induced by BCFAs have significant consequences for cellular signaling processes. By altering the physical environment of membrane-embedded proteins, BCFAs can modulate their activity and influence downstream signaling cascades.

Two-Component Systems and Membrane Stress Sensing

Bacteria utilize two-component systems (TCSs) to sense and respond to a wide array of environmental stimuli.[12][13] Some TCSs are thought to respond to changes in the physical state of the cell membrane.[2] For instance, the DesK-DesR TCS in Bacillus subtilis is a well-characterized thermosensor that regulates the expression of a fatty acid desaturase in response to cold shock, thereby increasing membrane fluidity. While this system primarily involves unsaturated fatty acids, it provides a paradigm for how membrane fluidity changes can be transduced into a cellular response. It is plausible that similar systems exist that directly sense and respond to alterations in BCFA composition.

Quorum Sensing and BCFAs

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner.[14][15] The production and detection of QS signal molecules, many of which are lipidic in nature, can be influenced by the membrane environment.[16] While direct evidence linking BCFAs to QS is still emerging, it is hypothesized that the altered membrane properties due to BCFAs could affect the synthesis, transport, or reception of QS signals, thereby modulating virulence factor production and biofilm formation.[17]

Lipid Rafts and Functional Membrane Microdomains

In recent years, evidence has emerged for the existence of organized, functional membrane microdomains in bacteria, analogous to the lipid rafts found in eukaryotic cells.[18][19] These domains are enriched in specific lipids and proteins and serve as platforms for various cellular processes, including signaling and protein secretion.[20] While the precise lipid composition of these bacterial microdomains is still under investigation, it is likely that BCFAs, with their unique packing properties, play a role in their formation and stability.

Detailed Experimental Protocols

The study of BCFAs and their effects on cell membranes employs a range of specialized techniques. This section provides detailed methodologies for some of the key experiments.

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acids from bacterial cells.[4][21][22]

1. Cell Culture and Harvesting:

-

Grow bacterial cells to the desired growth phase (typically mid-logarithmic or stationary) under controlled conditions.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Saponification:

-

Resuspend the cell pellet in a saponification reagent (e.g., 1.0 mL of 15% (w/v) NaOH in 50% (v/v) methanol).

-

Heat the suspension in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes, to lyse the cells and saponify the lipids.

3. Methylation:

-

Cool the tubes to room temperature.

-

Add a methylation reagent (e.g., 2.0 mL of 6 M HCl in methanol) to convert the fatty acid salts to fatty acid methyl esters (FAMEs).

-

Heat the mixture at 80°C for 10 minutes.

4. Extraction:

-

Rapidly cool the tubes.

-

Add an extraction solvent (e.g., 1.25 mL of 6:1 (v/v) hexane:methyl tert-butyl ether).

-

Mix thoroughly by gentle inversion for 10 minutes.

-

Centrifuge to separate the phases.

-

Transfer the upper, organic phase containing the FAMEs to a clean vial.

5. GC-MS Analysis:

-

Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a polar column like BPX70) for separation of the FAMEs.

-

Employ a temperature program that allows for the resolution of different fatty acid isomers.

-

Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards.

-

Quantify the relative amounts of each fatty acid by integrating the peak areas.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to assess the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.[7][9][23]

1. Probe Selection and Labeling:

-

Choose a suitable fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan.

-

Prepare a stock solution of the probe in an appropriate solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

-

Resuspend bacterial cells in a suitable buffer to a defined optical density (e.g., OD_600 of 0.4).

-

Add the fluorescent probe to the cell suspension at a final concentration that ensures adequate signal without causing membrane disruption (e.g., 1-10 µM).

-

Incubate the cells with the probe in the dark to allow for its incorporation into the cell membranes.

2. Fluorescence Anisotropy Measurement:

-

Transfer the labeled cell suspension to a cuvette or a microplate well.

-

Use a spectrofluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the appropriate excitation wavelength for the chosen probe (e.g., ~350-360 nm for DPH).

-

Measure the fluorescence emission intensity through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, an instrument-specific correction factor.

3. Data Interpretation:

-

Higher anisotropy values indicate lower rotational mobility of the probe and thus, lower membrane fluidity (a more ordered membrane).

-

Lower anisotropy values correspond to higher rotational mobility and a more fluid membrane.

Molecular Dynamics (MD) Simulations of BCFA-Containing Membranes

MD simulations provide a computational approach to study the behavior of lipid bilayers at an atomic level.[24][25][26]

1. System Setup:

-

Build a model lipid bilayer containing the desired composition of phospholipids with BCFAs and any other relevant lipids. This can be done using software packages like GROMACS, CHARMM, or NAMD.

-

Solvate the bilayer with a water model and add ions to neutralize the system and achieve a physiological salt concentration.

2. Simulation Parameters:

-

Choose an appropriate force field that accurately represents the interactions between lipids, water, and ions (e.g., CHARMM36, GROMOS).

-

Define the simulation conditions, including temperature, pressure, and the integration time step.

-

Perform an energy minimization step to remove any steric clashes in the initial configuration.

3. Equilibration:

-

Run a series of short simulations with restraints on the lipid headgroups to allow the lipid tails and the solvent to equilibrate.

-

Gradually release the restraints and continue the simulation until the system properties (e.g., area per lipid, bilayer thickness, temperature, pressure) have converged.

4. Production Run:

-

Once the system is equilibrated, run a long production simulation (typically on the order of nanoseconds to microseconds) to collect data for analysis.

5. Analysis:

-

Analyze the simulation trajectory to calculate various properties of the membrane, such as:

-

Area per lipid

-

Bilayer thickness

-

Deuterium order parameters of the acyl chains

-

Lateral diffusion coefficients of the lipids

-

Radial distribution functions to examine the packing of different lipid species.

-

Conclusion and Future Directions

Branched-chain fatty acids are critical determinants of the physical properties and biological functions of bacterial cell membranes. Their ability to modulate membrane fluidity is a key adaptive mechanism that allows bacteria to thrive in diverse environments. The disruption of acyl chain packing by BCFAs has far-reaching consequences, influencing the activity of membrane proteins and potentially impacting complex cellular processes like signaling and virulence.

The experimental and computational techniques outlined in this guide provide a robust toolkit for the continued investigation of BCFAs. Future research in this area will likely focus on:

-

Elucidating the specific signaling pathways that are directly regulated by changes in BCFA composition.

-

Characterizing the role of BCFAs in the formation and function of bacterial lipid rafts and their involvement in protein secretion and other complex processes.

-

Exploring the potential of targeting BCFA biosynthesis as a novel strategy for the development of new antimicrobial agents.

A deeper understanding of the intricate functions of branched-chain fatty acids in cell membranes will not only advance our fundamental knowledge of bacterial physiology but also open new avenues for therapeutic intervention against pathogenic bacteria.

References

- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermotropic properties of bilayers containing branched-chain phospholipids. Calorimetric, Raman, and 31P NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. How membrane chain-melting phase-transition temperature is affected by the lipid chain asymmetry and degree of unsaturation: an effective chain-length model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 8. nbi.ku.dk [nbi.ku.dk]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 11. ucm.es [ucm.es]

- 12. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial quorum sensing in complex and dynamically changing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Exploring the existence of lipid rafts in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring the Existence of Lipid Rafts in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. gcms.cz [gcms.cz]

- 22. static.igem.org [static.igem.org]

- 23. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 24. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Applications of Methyl 14-Methylhexadecanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 14-methylhexadecanoate, an anteiso-branched chain fatty acid methyl ester, serves as a critical analytical standard in various scientific disciplines, particularly in the fields of lipidomics, microbiology, and food science. Its unique branched structure makes it a valuable internal standard for the accurate quantification of other fatty acids in complex biological matrices. This technical guide provides an overview of commercial suppliers, detailed experimental protocols for its use, and insights into the biological pathways where related compounds are involved.

Commercial Availability of this compound

A number of reputable chemical suppliers offer this compound as a high-purity analytical standard. The table below summarizes key quantitative data from some of these suppliers for easy comparison. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

| Supplier | Product Number | CAS Number | Purity | Available Quantities |

| Larodan | 21-1614 | 2490-49-5 | >98%[1] | 10 mg, 25 mg, 100 mg, 250 mg[1] |

| MedChemExpress | HY-166193 | 2490-49-5 | Not specified | Inquire for bulk |

| Cayman Chemical | Not specified | 2490-49-5 | ≥98% | Inquire for details |

Experimental Protocols: Quantification of Fatty Acids using this compound as an Internal Standard

The primary application of this compound is as an internal standard in gas chromatography-mass spectrometry (GC-MS) based analysis of fatty acid methyl esters (FAMEs). Its non-natural occurrence in many biological systems makes it an ideal candidate for this purpose. Below is a detailed methodology for the analysis of fatty acids in a biological sample.

Lipid Extraction and Saponification

This step aims to extract total lipids from the sample and then hydrolyze the ester linkages to release free fatty acids.

-

Sample Preparation: Homogenize the biological sample (e.g., cell pellet, tissue, or biofluid).

-

Lipid Extraction: Employ a biphasic solvent system, such as the Folch method (chloroform:methanol (B129727), 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water), to extract the total lipid content.

-

Saponification: After extraction, evaporate the organic solvent under a stream of nitrogen. Add a known volume of a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide to the lipid extract. This process, known as saponification, hydrolyzes triglycerides and other esterified lipids into their corresponding fatty acid salts and glycerol.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase their volatility for GC analysis, the free fatty acids are converted into their methyl ester counterparts.

-

Internal Standard Spiking: Prior to derivatization, add a precise amount of this compound standard solution to the saponified lipid extract. The concentration of the internal standard should be within the linear range of the instrument's detector.

-

Methylation: Add a methylating agent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. Heat the mixture to facilitate the reaction, which converts the fatty acid salts to FAMEs.

-

Extraction of FAMEs: After cooling, add water and a non-polar solvent like hexane (B92381) or heptane (B126788) to the reaction mixture. The FAMEs, including the internal standard, will partition into the organic layer.

-

Sample Cleanup: Carefully collect the organic layer and wash it with a saline solution to remove any remaining catalyst or water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are now ready for analysis.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a capillary column suitable for FAME separation, such as a polar phase column (e.g., polyethylene (B3416737) glycol) or a non-polar column (e.g., dimethylpolysiloxane).

-

Injection: Inject a small volume (typically 1 µL) of the FAME extract into the heated GC inlet.

-

Chromatographic Separation: The FAMEs are separated based on their boiling points and polarity as they travel through the GC column. A temperature gradient program is typically used to achieve optimal separation.

-

Mass Spectrometry Detection: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions.

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the individual FAMEs and the this compound internal standard by comparing their retention times and mass spectra to known reference standards and spectral libraries.

-

Quantification: The concentration of each identified fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the this compound internal standard, using a pre-determined response factor.

Below is a visual representation of the experimental workflow.

Caption: Experimental workflow for FAME analysis using an internal standard.

Biological Significance: Role in Aminoacyl-tRNA Synthesis

While this compound itself is primarily used as an analytical standard, its cholesteryl ester counterpart, cholesteryl 14-methylhexadecanoate, has been implicated in a crucial biological process: the synthesis of aminoacyl-tRNA. This process is the first step in protein synthesis, where amino acids are attached to their corresponding transfer RNA (tRNA) molecules.

Studies have shown that the activity of aminoacyl-tRNA synthetases, the enzymes responsible for this attachment, can be modulated by cholesteryl 14-methylhexadecanoate. The proposed mechanism involves the binding of this lipid to the enzyme, which in turn influences its catalytic activity. This suggests a potential regulatory role for specific lipids in the fundamental process of protein synthesis.

The logical relationship in this pathway can be visualized as follows:

Caption: Role of cholesteryl 14-methylhexadecanoate in aminoacyl-tRNA synthesis.

References

An In-depth Technical Guide to Methyl 14-methylhexadecanoate (CAS 2490-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylhexadecanoate, with the CAS number 2490-49-5, is a branched-chain fatty acid methyl ester (FAME). It is also known as methyl anteiso-heptadecanoate. This compound is of growing interest in various scientific fields due to its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the chemical information, biological significance, and experimental protocols related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is structurally a seventeen-carbon fatty acid with a methyl branch at the antepenultimate (n-3) carbon, which is then esterified with methanol (B129727). This anteiso branching imparts distinct physical and chemical properties compared to its straight-chain analogue, methyl heptadecanoate.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 2490-49-5 |

| Molecular Formula | C₁₈H₃₆O₂ |

| Molecular Weight | 284.48 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl anteiso-heptadecanoate, 14-Methylpalmitic acid methyl ester |

| Appearance | Liquid |

| Boiling Point | 156.5 °C at 1.95 Torr |

| Density | 0.863 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in ethanol, DMF, and DMSO (all at 20 mg/ml) |

| Storage Temperature | -20°C |

Table 2: Spectroscopic Data for this compound [1]

| Spectroscopy | Data Highlights |

| GC-MS | The mass spectrum shows characteristic fragmentation patterns for a fatty acid methyl ester. Key fragments can be observed that correspond to the loss of the methoxy (B1213986) group and cleavage at various points along the carbon chain. |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the terminal methyl groups, the methylene (B1212753) chain, the methoxy group of the ester, and the methine proton at the branch point. |

| ¹³C NMR | The carbon NMR spectrum provides distinct signals for the carbonyl carbon of the ester, the methoxy carbon, the carbons of the aliphatic chain, and the carbons at the branch point, confirming the anteiso structure. |

Biological Significance and Applications

This compound has been identified in various natural sources, including bacteria, plants, and marine organisms. Its biological roles are an active area of research, with several key functions and potential applications emerging.

Role in Cellular Membranes

As a branched-chain fatty acid, 14-methylhexadecanoic acid (the unesterified form) is a component of bacterial cell membranes. The anteiso-branching helps to maintain membrane fluidity at lower temperatures by disrupting the tight packing of straight-chain fatty acids. This adaptation is crucial for the survival of certain bacteria in cold environments.

Antimicrobial and Antioxidant Potential

Several studies have reported the antimicrobial and antioxidant properties of extracts containing this compound. While the specific contribution of this compound to the overall activity is still under investigation, it is considered a potential bioactive component. Further research is needed to determine its minimum inhibitory concentrations (MICs) against a range of pathogens and to elucidate its antioxidant mechanism.

Role in Protein Synthesis (as Cholesteryl Ester)

Research has highlighted the significant role of the cholesteryl ester of 14-methylhexadecanoic acid in protein synthesis. Specifically, cholesteryl 14-methylhexadecanoate has been shown to be essential for the function of aminoacyl-tRNA ligases and peptide elongation factors.[3][4][5][6] It appears to play a crucial role in the synthesis of aminoacyl-sRNA complexes and affects the function of ribosomal sites involved in peptide elongation.[3][7] This suggests a potential regulatory role for this lipid in gene translation.

Diagram: Hypothetical Role of Cholesteryl 14-methylhexadecanoate in Protein Synthesis

Caption: Modulation of Protein Synthesis by Cholesteryl 14-methylhexadecanoate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound